4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1380680-50-1
VCID: VC2872432
InChI: InChI=1S/C8H14F2N2.ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;/h7,11H,1-6H2;1H
SMILES: C1CNCCC1N2CC(C2)(F)F.Cl
Molecular Formula: C8H15ClF2N2
Molecular Weight: 212.67 g/mol

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride

CAS No.: 1380680-50-1

Cat. No.: VC2872432

Molecular Formula: C8H15ClF2N2

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride - 1380680-50-1

Specification

CAS No. 1380680-50-1
Molecular Formula C8H15ClF2N2
Molecular Weight 212.67 g/mol
IUPAC Name 4-(3,3-difluoroazetidin-1-yl)piperidine;hydrochloride
Standard InChI InChI=1S/C8H14F2N2.ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;/h7,11H,1-6H2;1H
Standard InChI Key IQLMADPHNURAPP-UHFFFAOYSA-N
SMILES C1CNCCC1N2CC(C2)(F)F.Cl
Canonical SMILES C1CNCCC1N2CC(C2)(F)F.Cl

Introduction

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the category of piperidine derivatives, which are known for their diverse biological activities. It is primarily sourced from chemical synthesis processes aimed at producing novel pharmaceutical agents.

Synthesis and Chemical Reactions

The synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride typically involves the reaction of piperidine with a difluoroazetidine derivative. Various synthesis routes can be employed, including microwave-assisted techniques, which have been shown to improve reaction times and yields.

Synthesis Routes

Synthesis MethodDescription
Microwave-AssistedEnhances reaction efficiency by reducing time and increasing yield.
Conventional HeatingTraditional method involving longer reaction times.

Chemical Reactions

The compound can undergo several types of chemical reactions, allowing for the modification of its structure and potentially leading to new derivatives with varied biological activities. These reactions include:

  • Substitution Reactions: Involving the replacement of functional groups to alter the compound's properties.

  • Coupling Reactions: Used to link the compound with other molecules, enhancing its biological activity.

Mechanism of Action and Biological Activities

The mechanism of action for 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The difluoroazetidinyl group enhances binding affinity, modulating the activity of these targets. This interaction can influence various biological pathways, making it a candidate for therapeutic applications in conditions such as neurological disorders and cancer.

Potential Therapeutic Applications

  • Neurological Disorders: The compound's ability to interact with neurotransmitter receptors suggests potential use in treating neurological conditions.

  • Cancer: Its interaction with cellular targets could inhibit tumor growth or proliferation.

Applications in Scientific Research

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride is primarily used in scientific research, particularly in the fields of medicinal chemistry and drug development. Its utility lies in its potential to serve as a scaffold for designing new pharmaceutical agents with diverse biological activities .

Research Areas

Research AreaDescription
Medicinal ChemistryUsed to develop new drugs by modifying its structure to target specific biological pathways.
Drug DevelopmentServes as a precursor for synthesizing compounds with potential therapeutic applications.

Storage Conditions

  • Temperature: Room temperature.

  • Humidity: Low humidity environment.

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